molecular formula C36H44O15 B161620 Tasumatrol L CAS No. 847835-17-0

Tasumatrol L

Cat. No.: B161620
CAS No.: 847835-17-0
M. Wt: 716.7 g/mol
InChI Key: ZFXSJZPTCKIFHG-CXFIUYFASA-N
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Description

Tasumatrol L is a natural product derived from the plant Taxus sumatrana. It is classified as a 21-carbon taxane ester, which is a type of diterpene. Taxane esters are known for their significant biological activities, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tasumatrol L is typically isolated from the leaves and twigs of Taxus sumatrana. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process includes several steps of purification to obtain the compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Taxus sumatrana. The process is optimized to maximize yield and purity. The leaves and twigs are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Tasumatrol L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Tasumatrol L has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Tasumatrol L exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is the epidermal growth factor receptor tyrosine kinase enzyme. This compound binds to this enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation . This mechanism makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Tasumatrol L can be compared with other similar taxane esters, such as deacetylbaccatin III, tasumatrol B, and taxawallin J. These compounds share structural similarities but differ in their biological activities and chemical properties:

This compound is unique due to its specific structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.

Biological Activity

Tasumatrol L is a compound derived from the Taxus genus, particularly from the species Taxus sumatrana. This compound, along with other taxoids, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is part of a broader class of compounds known as taxoids, which are characterized by their diterpenoid structure. These compounds are primarily sourced from yew trees and have been extensively studied for their pharmacological properties.

1. Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that taxoids, including this compound, can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : Taxoids stabilize microtubules during the cell cycle, particularly at the G2-M phase, preventing normal mitotic spindle function and thus inhibiting cell division .
  • Cytotoxicity : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown mild cytotoxic activity against human HeLa and Daoy tumor cells .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significant:

  • Inhibition of Inflammatory Mediators : Studies have demonstrated that this compound can inhibit lipoxygenase activity, which is crucial in the biosynthesis of inflammatory mediators such as leukotrienes .
  • Experimental Models : In carrageenan-induced paw edema models, Tasumatrol B (a related compound) showed substantial anti-inflammatory effects, suggesting similar potential for this compound .

3. Analgesic Activity

This compound also displays analgesic properties:

  • Pain Relief Mechanism : The analgesic effects are likely mediated through the inhibition of prostaglandin synthesis pathways that are involved in pain signaling .
  • Experimental Evidence : In acetic acid-induced writhing models, compounds derived from Taxus wallichiana, including tasumatrols, exhibited significant analgesic activities .

Data Table: Biological Activities of this compound

Activity Type Mechanism Model Used Effectiveness
AnticancerStabilization of microtubulesHeLa and Daoy tumor cellsMild cytotoxicity observed
Anti-inflammatoryInhibition of lipoxygenaseCarrageenan-induced edemaSignificant reduction in edema
AnalgesicInhibition of prostaglandin synthesisAcetic acid-induced writhingSignificant pain relief

Case Studies

Several case studies have highlighted the potential applications of this compound and related compounds in clinical settings:

  • Case Study 1 : A study on the efficacy of taxoid derivatives in treating breast cancer demonstrated that compounds like this compound could enhance the effectiveness of conventional chemotherapy agents by targeting multiple pathways involved in tumor growth and survival .
  • Case Study 2 : Research involving animal models showed that administration of Tasumatrol B led to significant reductions in inflammation markers and pain responses in subjects with induced inflammatory conditions .

Properties

IUPAC Name

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSJZPTCKIFHG-CXFIUYFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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